Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate
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Overview
Description
Ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes a nitroaniline group, a trifluoromethyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps. One common method includes the following steps:
Esterification: The formation of the butanoate ester through a reaction between an alcohol and a carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The nitroaniline group can interact with enzymes and receptors, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate: Similar structure with a different position of the nitro group.
Methyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate: Similar structure with a different ester group.
Ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(difluoromethyl)butanoate: Similar structure with a different fluorine substitution.
Uniqueness
Ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H13F3N2O6 |
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Molecular Weight |
350.25 g/mol |
IUPAC Name |
ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C13H13F3N2O6/c1-2-24-11(20)12(21,13(14,15)16)7-10(19)17-8-4-3-5-9(6-8)18(22)23/h3-6,21H,2,7H2,1H3,(H,17,19) |
InChI Key |
AQBOFPXRVZEPLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O |
Origin of Product |
United States |
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